molecular formula C18H19N5 B5916293 3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 5849-30-9

3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B5916293
CAS RN: 5849-30-9
M. Wt: 305.4 g/mol
InChI Key: VNYWJJHYUBPQIA-UHFFFAOYSA-N
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Description

3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile, also known as MPBC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. MPBC is a heterocyclic compound that contains a pyrido[1,2-a]benzimidazole ring system, which is known to exhibit diverse biological activities such as antimicrobial, antiviral, and anticancer properties. In

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is not fully understood, but several studies have suggested that it may act by inhibiting key enzymes or signaling pathways involved in various biological processes. In cancer cells, 3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to induce apoptosis by activating the caspase-3 and caspase-9 pathways, which are involved in programmed cell death. In bacterial and viral strains, 3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile may act by inhibiting key enzymes involved in cell wall synthesis or viral replication, thereby preventing their growth and proliferation.
Biochemical and Physiological Effects:
3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial and viral growth, and modulation of key signaling pathways involved in various biological processes. However, further studies are needed to fully elucidate the extent of these effects and their underlying mechanisms.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile in lab experiments include its high yield and purity, as well as its diverse biological activities that make it a promising candidate for various scientific research applications. However, the limitations of using 3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile in lab experiments include its potential toxicity and the need for further studies to fully elucidate its mechanism of action and biochemical effects.

Future Directions

There are several future directions for research on 3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile, including its potential applications in drug discovery and development, as well as its use as a tool for investigating key biological processes. Some possible future directions include:
1. Investigating the structure-activity relationship of 3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile and its derivatives to identify more potent and selective compounds for various scientific research applications.
2. Studying the pharmacokinetics and pharmacodynamics of 3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile in vivo to assess its potential as a therapeutic agent.
3. Exploring the potential of 3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile as a tool for investigating key biological processes, such as apoptosis, cell cycle regulation, and signal transduction.
4. Investigating the potential of 3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile and its derivatives as lead compounds for drug discovery and development, particularly in the areas of cancer, infectious diseases, and inflammation.
In conclusion, 3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a promising compound that has gained attention in scientific research due to its diverse biological activities and potential applications in various fields. Further studies are needed to fully elucidate its mechanism of action, biochemical effects, and potential as a therapeutic agent or tool for investigating key biological processes.

Synthesis Methods

The synthesis of 3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has been reported in several scientific publications. One of the most common methods involves the reaction of 4-methyl-1-piperazinecarboxylic acid with 2-nitroaniline to form 3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carboxylic acid. The resulting compound is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with potassium cyanide to yield 3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile in high yield and purity.

Scientific Research Applications

3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to exhibit a wide range of biological activities, making it a promising candidate for various scientific research applications. In medicinal chemistry, 3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has been studied for its potential as an anticancer agent, with several studies reporting its ability to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways. 3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has also been investigated for its antimicrobial and antiviral properties, with studies showing its ability to inhibit the growth of several bacterial and viral strains, including Staphylococcus aureus and herpes simplex virus.

properties

IUPAC Name

3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-13-11-17(22-9-7-21(2)8-10-22)23-16-6-4-3-5-15(16)20-18(23)14(13)12-19/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYWJJHYUBPQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338711
Record name 3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

CAS RN

5849-30-9
Record name 3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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